![molecular formula C21H29ClN5O3.C2H3O2<br>C23H32ClN5O5 B13802871 [2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl](2-hydroxypropyl)dimethylammonium acetate CAS No. 82205-20-7](/img/structure/B13802871.png)
[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl](2-hydroxypropyl)dimethylammonium acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyldimethylammonium acetate is a complex organic compound with a molecular formula of C23H32ClN5O5. This compound is known for its unique structural features, which include an azo group, a chloro-nitrophenyl group, and a dimethylammonium acetate moiety. It is primarily used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyldimethylammonium acetate typically involves multiple steps. The initial step often includes the diazotization of 2-chloro-4-nitroaniline, followed by coupling with an appropriate phenyl derivative to form the azo compound. Subsequent reactions involve the introduction of the ethylamino and hydroxypropyl groups under controlled conditions. The final step includes the quaternization of the amine group with dimethylammonium acetate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyldimethylammonium acetate undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form different products.
Reduction: Reduction of the nitro group to an amine is a common reaction.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed under basic conditions.
Major Products
Oxidation: Products include nitroso derivatives and other oxidized forms.
Reduction: Amino derivatives are the major products.
Substitution: Various substituted phenyl derivatives are formed.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a reagent for studying azo coupling reactions and as a precursor for synthesizing other complex organic molecules.
Biology
In biological research, it is used to study the effects of azo compounds on biological systems, including their interactions with proteins and nucleic acids.
Medicine
In medicine, it is investigated for its potential use in drug development, particularly for its antimicrobial and anticancer properties.
Industry
Industrially, it is used in the production of dyes and pigments due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of 2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyldimethylammonium acetate involves its interaction with various molecular targets. The azo group can undergo reduction to form amines, which can interact with cellular components. The chloro-nitrophenyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential antimicrobial and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Phenylethanol
- p-Hydroxyphenylethanol
- 4-Hydroxybenzaldehyde
Uniqueness
Compared to similar compounds, 2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyldimethylammonium acetate is unique due to its combination of an azo group, a chloro-nitrophenyl group, and a dimethylammonium acetate moiety. This unique structure imparts distinctive chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
82205-20-7 |
|---|---|
Molecular Formula |
C21H29ClN5O3.C2H3O2 C23H32ClN5O5 |
Molecular Weight |
494.0 g/mol |
IUPAC Name |
2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl-(2-hydroxypropyl)-dimethylazanium;acetate |
InChI |
InChI=1S/C21H29ClN5O3.C2H4O2/c1-5-25(12-13-27(3,4)15-16(2)28)18-8-6-17(7-9-18)23-24-21-11-10-19(26(29)30)14-20(21)22;1-2(3)4/h6-11,14,16,28H,5,12-13,15H2,1-4H3;1H3,(H,3,4)/q+1;/p-1 |
InChI Key |
XSFKEMHKDFPDNK-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CC[N+](C)(C)CC(C)O)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl.CC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


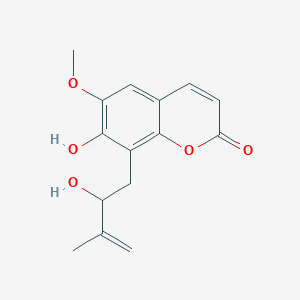


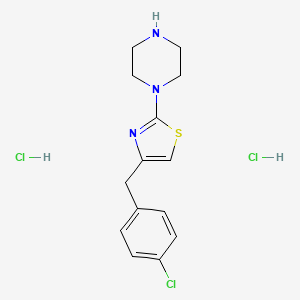

![N-[(1-ethylpiperidin-4-ylidene)amino]-2-methylfuran-3-carboxamide](/img/structure/B13802839.png)
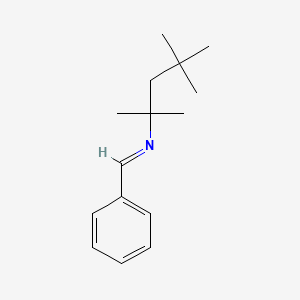
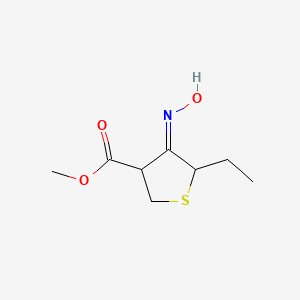
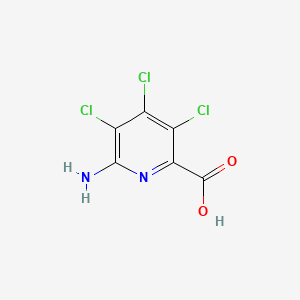
![Cyanamide, [5-carbonyl-3,5-dihydro-3-methyl-4H-imidazol-4-ylidene]-, [N(E)]-](/img/structure/B13802857.png)
![Tert-butyl octahydro-1H-pyrido[3,4-C]azepine-2(3H)-carboxylate](/img/structure/B13802863.png)
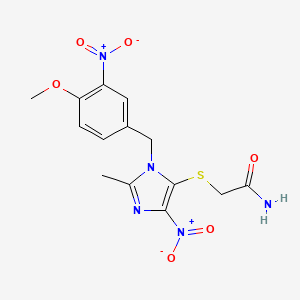

![2-[5-bromo-4-(hydroxymethyl)-2-methoxyphenoxy]-N-phenylacetamide](/img/structure/B13802885.png)
